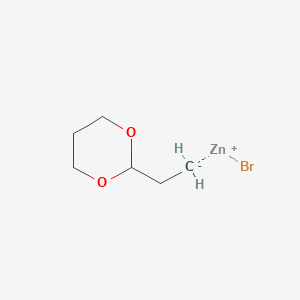

(1,3-Dioxan-2-ylethyl)ZINC bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1,3-Dioxan-2-ylethyl)ZINC bromide is a chemical compound with the molecular formula C6H11BrO2Zn

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dioxan-2-ylethyl)ZINC bromide typically involves the reaction of 1,3-dioxan-2-ylethyl alcohol with zinc bromide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The process may require the use of a solvent such as methanol or ethanol to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and controlled environments to ensure consistency and purity. The compound is often produced in batches, with rigorous quality control measures in place to meet industry standards.

Analyse Des Réactions Chimiques

Cobalt-Catalyzed Cross-Coupling Reactions

(1,3-Dioxan-2-ylethyl)zinc bromide participates in cobalt-catalyzed Csp³–Csp³ bond-forming reactions with alkyl iodides. Key findings include:

Reaction Scope and Conditions

| Substrate | Catalyst System | Yield (%) | Functional Group Tolerance |

|---|---|---|---|

| Primary alkyl iodides | Co(acac)₂ / dppe | 70–89 | Ester, nitrile, dioxane-protected aldehyde |

| Secondary alkyl iodides | CoCl₂ / TMEDA | 65–78 | Halides (Br, Cl), alkenes |

-

The reaction proceeds under mild conditions (0°C to room temperature) in THF or Et₂O .

-

Diastereoselectivity up to 10:1 is achieved with secondary alkyl iodides due to ligand-controlled stereochemistry .

Nickel-Catalyzed Alkene 1,2-Dialkylation

This reagent enables Ni-catalyzed regioselective dialkylation of alkenes with benzyl bromides, forming two contiguous stereocenters :

Optimized Reaction Parameters

| Parameter | Optimal Condition | Effect on Yield/Selectivity |

|---|---|---|

| Catalyst | Ni(cod)₂ (0.05–0.10 mol%) | TON up to 2 × 10³, TOF up to 165 h⁻¹ |

| Solvent | Toluene | 99% yield (vs. 85% in THF) |

| Temperature | Room temperature | Retains dioxane and ester groups |

Substrate Compatibility

-

Benzyl bromides : Tolerates electron-withdrawing (CF₃, Br) and donating (OMe, tBu) groups.

-

Alkylzinc partners : Compatible with secondary alkyl groups (cyclopropyl, cyclohexyl) and functionalized reagents (nitrile, ester) .

Example reaction :

2 Alkenylaldimine+Benzyl bromide+ 1 3 Dioxan 2 ylethyl zinc bromideNi cod 1 3 Dialkylated product 99 yield

Functional Group Compatibility

The dioxane moiety and zinc’s moderate reactivity allow tolerance of sensitive functional groups:

Mechanistic Insights

Applications De Recherche Scientifique

Synthesis of Vicinal C(sp³)-C(sp³) Bonds

One of the prominent applications of (1,3-dioxan-2-ylethyl)zinc bromide is in the nickel-catalyzed dialkylation of alkenylarenes. This reaction facilitates the generation of two vicinal carbon-carbon bonds in a single step. A study demonstrated that using this organozinc reagent with α-bromocarbonyls yielded γ-arylated alkanecarbonyl compounds effectively.

Case Study: Dialkylation Reaction

- Catalyst : Ni(cod)₂

- Solvent : 1,2-Dichloroethane (DCE)

- Reaction Conditions : Room temperature

- Yield : Up to 99% for the dialkylated product

- Scalability : The reaction can be scaled up without significant loss in yield.

This method showcases the efficiency and versatility of this compound in complex organic syntheses involving alkenes .

Cross-Coupling Reactions

This compound is also utilized in cross-coupling reactions, particularly with aryl halides. These reactions are crucial for constructing biaryl compounds and other complex structures in pharmaceuticals and materials science.

Case Study: Negishi Cross-Coupling

- Reagents : Functionalized aryl halides and this compound

- Catalyst : Nickel-based systems

- Conditions : Ambient temperatures with low catalyst loading

- Outcomes : High yields across various functional groups, demonstrating compatibility with electron-rich and electron-poor substrates .

Alkylation Reactions

The compound serves as a nucleophile in alkylation reactions, where it reacts with various electrophiles to form new carbon-carbon bonds. This application is particularly valuable in synthesizing complex organic molecules.

Example Reactions

- Electrophiles Used : α-bromocarbonyl compounds

- Nucleophilic Role : this compound acts as a source of alkyl groups.

The ability to generate new C(sp³)-C(sp³) bonds under mild conditions highlights its utility in synthetic organic chemistry .

Biological Applications

While primarily used in synthetic chemistry, there are emerging interests in the biological applications of organozinc compounds like this compound. Its role in cell biology and potential applications in drug development are areas of ongoing research.

Mécanisme D'action

The mechanism by which (1,3-Dioxan-2-ylethyl)ZINC bromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a catalyst in chemical reactions, facilitating the formation of desired products. It can also bind to biological targets, influencing biochemical processes.

Comparaison Avec Des Composés Similaires

(1,3-Dioxan-2-ylethyl)ZINC bromide is unique in its structure and reactivity compared to other zinc bromide derivatives. Similar compounds include:

Zinc chloride derivatives: These compounds have different ligands and may exhibit distinct reactivity patterns.

Other organozinc compounds: These compounds vary in their organic groups and may have different applications and mechanisms of action.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

(1,3-Dioxan-2-ylethyl)ZINC bromide, with the chemical formula C6H11BrO2Zn and CAS number 307531-82-4, is a compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a dioxane ring structure that is often associated with various biological activities. The zinc ion in its structure can play a crucial role in biological interactions, particularly in enzyme catalysis and stabilization of protein structures.

| Property | Value |

|---|---|

| Molecular Formula | C6H11BrO2Zn |

| Molecular Weight | 241.48 g/mol |

| Appearance | White solid |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The zinc component can coordinate with various biomolecules, influencing enzyme activity and cellular signaling pathways. Specifically, zinc is known to stabilize protein structures and facilitate enzymatic reactions by acting as a cofactor.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study assessing the antibacterial efficacy of related dioxane derivatives showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, dioxane derivatives have also demonstrated antifungal activity. Compounds tested against Candida albicans exhibited effective inhibition, suggesting that this compound may share similar antifungal properties .

Case Studies and Research Findings

Several studies have explored the biological activities of dioxane derivatives:

- Antibacterial Efficacy : A comparative study showed that specific dioxane derivatives had minimum inhibitory concentrations (MICs) ranging from 625–1250 µg/mL against Staphylococcus aureus .

- Antifungal Screening : In vitro assays revealed that certain dioxane compounds inhibited the growth of Candida albicans effectively, highlighting their potential as antifungal agents .

- Enzyme Interaction : Research indicates that zinc-containing compounds can inhibit specific enzymes by binding to their active sites. This mechanism is crucial for developing therapeutic agents targeting enzyme-related diseases .

Table 2: Summary of Biological Activities

| Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 625–1250 |

| Antifungal | Candida albicans | Effective inhibition |

Propriétés

Numéro CAS |

307531-82-4 |

|---|---|

Formule moléculaire |

C6H11BrO2Zn |

Poids moléculaire |

260.4 g/mol |

Nom IUPAC |

bromozinc(1+);2-ethyl-1,3-dioxane |

InChI |

InChI=1S/C6H11O2.BrH.Zn/c1-2-6-7-4-3-5-8-6;;/h6H,1-5H2;1H;/q-1;;+2/p-1 |

Clé InChI |

ALTXXOLEYMBUCK-UHFFFAOYSA-M |

SMILES |

[CH2-]CC1OCCCO1.[Zn+]Br |

SMILES canonique |

[CH2-]CC1OCCCO1.[Zn+]Br |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.